(3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Description
(3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15FN4O and its molecular weight is 322.343. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1h-1,2,3-triazole moiety have been found to inhibit enzymes like carbonic anhydrase-ii .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its target enzyme in a similar manner.
Biochemical Pathways
Inhibition of carbonic anhydrase-ii, a potential target of this compound, can affect various physiological processes, including fluid secretion, respiration, and ph homeostasis .
Pharmacokinetics
Similar compounds with a 1h-1,2,3-triazole moiety have been found to exhibit good bioavailability .
Result of Action
Inhibition of carbonic anhydrase-ii can lead to changes in ph homeostasis and other physiological processes .
Biological Activity
The compound (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Preparation of 3-Fluorophenyl Azide : Starting from 3-fluoroaniline, azide formation is achieved.
- Cycloaddition Reaction : The azide undergoes a Huisgen 1,3-dipolar cycloaddition with phenylacetylene in the presence of a copper(I) catalyst to form the triazole ring.
- Formation of Azetidine Ring : The triazole derivative is then reacted with appropriate amines to introduce the azetidine moiety.
- Final Product Formation : The final compound is obtained through acylation reactions leading to the methanone structure.
These synthetic routes ensure high yields and purity of the final product, which is critical for biological evaluations.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, compounds similar to this compound have demonstrated significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20–40 µM |
Escherichia coli | 40–70 µM |
Caulobacter crescentus | Active at 1 mM |
These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes such as DNA synthesis and cell wall formation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms, it can lead to increased cell death in susceptible organisms .
Study 1: Antibacterial Activity Evaluation
In a controlled study evaluating the antibacterial effects of various triazole derivatives including our compound, researchers found that it exhibited potent activity against multi-drug resistant strains. The study utilized agar disc diffusion methods to assess efficacy and reported that compounds with similar structural characteristics had MIC values significantly lower than conventional antibiotics like ceftriaxone .
Study 2: Pharmacokinetic Profiling
Another investigation focused on the pharmacokinetic properties of triazole derivatives. It was found that modifications in the chemical structure led to improved oral bioavailability and metabolic stability. This study emphasized the importance of structural optimization for enhancing therapeutic efficacy in vivo .
Properties
IUPAC Name |
(3-fluorophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-15-8-4-7-14(9-15)18(24)22-10-16(11-22)23-12-17(20-21-23)13-5-2-1-3-6-13/h1-9,12,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNFVHHHRADSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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